molecular formula C15H16O B14372717 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene CAS No. 90127-99-4

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene

Cat. No.: B14372717
CAS No.: 90127-99-4
M. Wt: 212.29 g/mol
InChI Key: XOJARBOMDNWLQR-UHFFFAOYSA-N
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Description

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene is an organic compound with the molecular formula C15H16O It features a seven-membered ring with alternating double bonds (cyclohepta-1,3,5-triene) substituted with an ethoxy group and a phenyl group

Preparation Methods

The synthesis of 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohepta-1,3,5-triene, phenylmagnesium bromide, and ethyl bromide.

    Grignard Reaction: Phenylmagnesium bromide reacts with cyclohepta-1,3,5-triene to form a phenyl-substituted intermediate.

    Etherification: The intermediate undergoes etherification with ethyl bromide in the presence of a base such as sodium hydride to yield this compound.

Chemical Reactions Analysis

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.

Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of substituted cycloheptatrienes and their derivatives.

    Biology: Researchers investigate its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: While not widely used industrially, it may have applications in the development of new materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and phenyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene can be compared with similar compounds such as:

    Cyclohepta-1,3,5-triene: The parent compound without the ethoxy and phenyl substitutions.

    1-Phenylcyclohepta-1,3,5-triene: Similar structure but lacks the ethoxy group.

    1-Ethoxycyclohepta-1,3,5-triene: Similar structure but lacks the phenyl group.

The uniqueness of this compound lies in its combined ethoxy and phenyl substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

90127-99-4

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-ethoxy-2-phenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C15H16O/c1-2-16-15-12-8-4-7-11-14(15)13-9-5-3-6-10-13/h3-11H,2,12H2,1H3

InChI Key

XOJARBOMDNWLQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=CC1)C2=CC=CC=C2

Origin of Product

United States

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